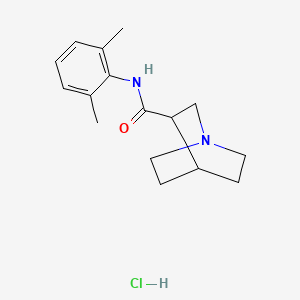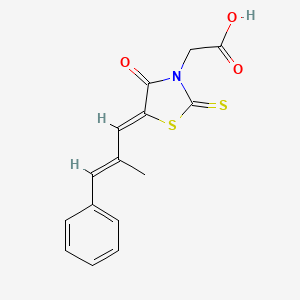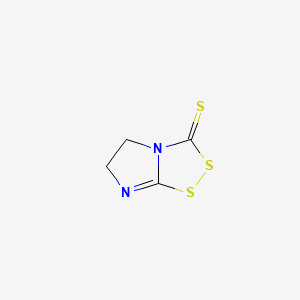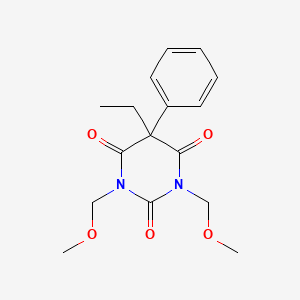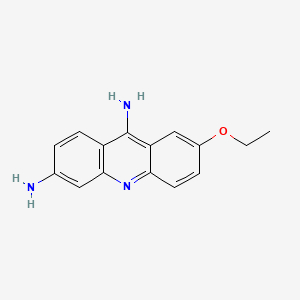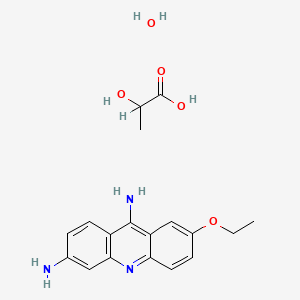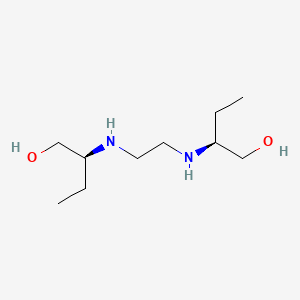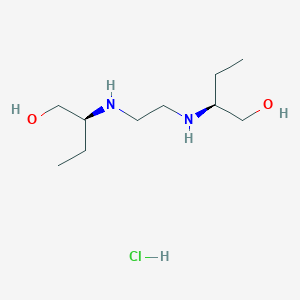
Gentisina
Descripción general
Descripción
Gentisin is a pigment with mutagenic activity that is isolated from the roots of Gentiana lutea . It has a molecular formula of C14H10O5 and a molecular weight of 258.23 .
Synthesis Analysis
Gentisin is naturally found in the roots of Gentiana lutea . A capillary electrophoresis method has been developed for the analysis of gentisin, isogentisin, and amarogentin in the roots of Gentiana lutea .
Molecular Structure Analysis
The molecular structure of Gentisin is characterized by a molecular formula of C14H10O5 and a molecular weight of 258.23 . It contains 31 bonds in total, including 21 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .
Chemical Reactions Analysis
Gentisin is analyzed using a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Physical And Chemical Properties Analysis
It has a molecular weight of 258.23 and a molecular formula of C14H10O5 . The InChI Key for Gentisin is XOXYHGOIRWABTC-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Potencial Antibacteriano y Antifúngico
La gentisina, como metabolito secundario de las plantas, ha mostrado un potencial significativo en el campo de la investigación antimicrobiana . Estos compuestos equipan a las plantas con mecanismos de defensa contra un amplio espectro de bacterias y hongos . Su potencial antimicrobiano surge de la capacidad de retrasar o inhibir el crecimiento, desarrollo y supervivencia de las células microbianas .
Medicina
Dadas las actividades antimicrobianas multifacéticas que exhiben los metabolitos secundarios de las plantas como la this compound, se ha dirigido una atención significativa hacia su exploración en medicina . Estos compuestos se investigan como alternativas naturales a los antimicrobianos convencionales, con el objetivo de abordar las preocupaciones sobre la resistencia a los medicamentos y fomentar soluciones sostenibles .
Agricultura
El potencial antimicrobiano de los metabolitos secundarios de las plantas como la this compound también se está explorando en el campo de la agricultura . Potencialmente, pueden utilizarse para proteger los cultivos de diversas enfermedades bacterianas y fúngicas, aumentando así el rendimiento y reduciendo la dependencia de los pesticidas sintéticos .
Preservación de Alimentos
Los metabolitos secundarios de las plantas como la this compound se están investigando por su posible uso en la preservación de alimentos . Sus propiedades antimicrobianas pueden ayudar a preservar los alimentos inhibiendo el crecimiento de bacterias y hongos dañinos, aumentando así la vida útil de los productos alimenticios .
Análisis de Productos Naturales
La this compound es uno de los principales compuestos bioactivos de Gentiana lutea L., una planta ampliamente utilizada en preparaciones herbales . El compuesto se analiza para determinar su concentración y distribución en diversas preparaciones de la planta, incluidos los especímenes de raíz y las preparaciones líquidas comerciales .
Industria de las Bebidas
La this compound se encuentra en ciertas bebidas derivadas de Gentiana lutea L., como los licores . El compuesto contribuye al perfil de sabor único de estas bebidas .
Mecanismo De Acción
Target of Action
Gentisin is a nonprenylated xanthone derivative . It primarily targets bacterial cells, particularly gram-positive and gram-negative organisms . It is particularly effective against severe gram-negative infections, including those caused by Pseudomonas aeruginosa .
Mode of Action
Gentisin, like other aminoglycosides, works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds electrostatically to negatively charged components of bacterial cell membranes, including lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria .
Biochemical Pathways
The biosynthesis of Gentisin involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Pharmacokinetics
Gentisin, as an aminoglycoside, has a small therapeutic window and is primarily used as part of short-term empirical combination therapy . Its dosing schemes still need refinement, especially for subpopulations where pharmacokinetics can differ from pharmacokinetics in the general adult population . The dose required should be monitored by blood testing .
Result of Action
Gentisin has been shown to inhibit the proliferation of vascular smooth muscle cells . It also has a bactericidal effect, disrupting the ability of bacteria to make proteins, which typically kills the bacteria .
Action Environment
The efficacy and stability of Gentisin can be influenced by various environmental factors. For instance, gene-environment interactions can impact the effectiveness of Gentisin . Furthermore, the presence of other antibacterials such as beta-lactams can enhance the activity of Gentisin, contributing to dose optimization and reduced adverse effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYHGOIRWABTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195907 | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.3 mg/mL at 16 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
437-50-3 | |
| Record name | Gentisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dihydroxy-3-methoxyxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of gentisin?
A1: Gentisin is a trihydroxy-methoxyxanthone, specifically 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one.
Q2: Can you provide the molecular formula and weight of gentisin?
A2: The molecular formula of gentisin is C14H10O5, and its molecular weight is 258.23 g/mol.
Q3: What spectroscopic techniques are used to characterize gentisin?
A3: Gentisin is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help determine its structure and purity. [, ]
Q4: What is the primary biological activity associated with gentisin?
A4: Gentisin has demonstrated notable inhibitory effects on the proliferation of Vascular Smooth Muscle Cells (VSMC) in vitro. [] This property suggests potential applications in addressing conditions involving aberrant VSMC proliferation, such as restenosis.
Q5: How does gentisin interact with its biological targets to exert its effects?
A5: While the precise mechanism of action of gentisin in inhibiting VSMC proliferation is still under investigation, research suggests that it might interfere with signaling pathways crucial for cell cycle progression. One study indicated the potential for isovitexin, a compound found alongside gentisin in Gentiana lutea extracts, to bind to MEK1, a kinase involved in the ERK1/2 pathway, which plays a role in cell proliferation. [] Further research is needed to fully elucidate the molecular interactions of gentisin with its targets.
Q6: Does gentisin exhibit any effects on other cell types?
A6: Research indicates that while gentisin demonstrates anti-proliferative effects on VSMC, it doesn't significantly affect the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] This selectivity suggests a potential for targeted therapeutic applications with reduced off-target effects.
Q7: Is there any information available on the pharmacokinetics (PK) of gentisin?
A7: The available research primarily focuses on the in vitro activity of gentisin. Detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) are limited, requiring further research to understand its PK profile.
Q8: Has the efficacy of gentisin been evaluated in vivo?
A8: While in vitro studies highlight the anti-proliferative potential of gentisin, in vivo studies using animal models are necessary to confirm these findings and evaluate its efficacy in a physiological context. []
Q9: What is known about the safety profile of gentisin?
A9: While gentisin is generally considered safe as a constituent of traditional herbal remedies, rigorous toxicological studies are needed to establish its safety profile definitively. A study identified the potential for genotoxicity of xanthones, including gentisin, based on in vitro data. [] Further research is needed to assess potential long-term effects and determine safe dosage levels.
Q10: What analytical techniques are employed for the detection and quantification of gentisin?
A10: High-Performance Liquid Chromatography (HPLC) is frequently used to analyze gentisin in plant extracts and formulations. This technique enables the separation and quantification of gentisin from other compounds. [] Capillary Electrophoresis (CE) is another method used for analyzing gentisin, offering advantages in terms of speed and efficiency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



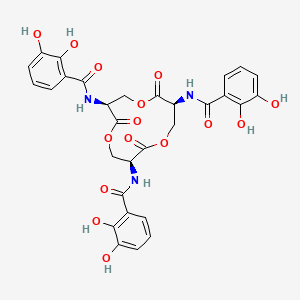
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

